Aconine

描述

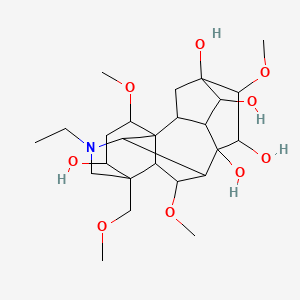

Aconine is a polycyclic diterpenoid alkaloid derived from the hydrolysis of aconitine, a highly toxic compound found in various species of the Aconitum genus. This compound itself is less toxic and has been studied for its potential therapeutic applications. It is characterized by a complex structure with multiple stereocenters, making it a fascinating subject for chemical and pharmacological research .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of aconine typically involves the hydrolysis of aconitine. This process can be achieved by heating aconitine in an acidic or basic medium, which leads to the removal of the acetyl and benzoyl groups, resulting in the formation of this compound . The reaction conditions often include:

Temperature: Around 100°C

Medium: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide)

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory synthesis. The process involves the extraction of aconitine from Aconitum plants, followed by controlled hydrolysis to yield this compound. The scalability of this process depends on the availability of raw materials and the efficiency of the extraction and hydrolysis steps .

化学反应分析

Types of Reactions: Aconine can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Nucleophilic substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield simpler alkaloids .

科学研究应用

Antitumor Properties

Recent studies have highlighted the antitumor effects of aconine, demonstrating its ability to inhibit tumor cell proliferation and induce apoptosis. A systematic review of thirty-seven studies revealed that this compound significantly reduces tumor size and volume, enhances apoptosis rates among tumor cells, and modulates key proteins involved in cell survival, such as Bcl-2 and Bax. The underlying mechanisms involve the regulation of the NF-κB signaling pathway, which plays a critical role in cancer cell growth and survival .

Anti-inflammatory Effects

This compound has shown promising results in treating inflammatory conditions such as rheumatoid arthritis. It regulates cytokines like IL-6 and TNF-α, thereby inhibiting inflammatory responses. This property positions this compound as a potential therapeutic agent for various inflammatory diseases .

Analgesic Effects

The analgesic properties of this compound have been recognized in traditional medicine, particularly for pain management associated with arthritis and rheumatic diseases. Its mechanism involves modulation of pain pathways, making it a candidate for further clinical exploration .

Insecticidal Activity

This compound's potential as a botanical insecticide has been investigated due to its toxic properties against various pests. Studies indicate that this compound can effectively damage insect DNA at the molecular level, providing a basis for its use in environmentally friendly pest control . The development of aconitine-based insecticides could offer a sustainable alternative to synthetic chemicals in agriculture.

Toxicity and Safety Considerations

Despite its beneficial applications, this compound is associated with significant toxicity risks. Research has documented cases of aconite poisoning, emphasizing the need for careful dosage and monitoring when used therapeutically or agriculturally. Understanding the pharmacokinetics and toxicological profiles of this compound is crucial for ensuring safe applications in both fields .

Case Studies and Research Findings

作用机制

Aconine exerts its effects primarily through interaction with cellular ion channels and signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . Additionally, this compound can modulate the activity of osteoclasts, thereby reducing bone resorption and improving bone density .

相似化合物的比较

Aconine is part of a larger family of diterpenoid alkaloids, which includes compounds like aconitine, mesaconitine, and hypaconitine. Compared to these compounds, this compound is less toxic and has a different spectrum of biological activities . For instance:

Aconitine: Highly toxic, primarily affects the cardiovascular system.

Mesaconitine: Similar to aconitine but with slightly lower toxicity.

Hypaconitine: Also toxic, with effects on the nervous system.

This compound’s lower toxicity and unique biological activities make it a valuable compound for further research and potential therapeutic applications .

生物活性

Aconine, an alkaloid derived from the Aconitum species, particularly Aconitum tubers, exhibits a range of biological activities that have garnered significant interest in pharmacology and toxicology. This article provides a comprehensive overview of this compound's biological activity, including its pharmacokinetics, mechanisms of action, therapeutic potential, and associated risks.

Overview of this compound

This compound is one of the key alkaloids found in Aconitum species, known for its potent pharmacological effects. It is structurally related to other aconitine derivatives and has been studied for its therapeutic applications as well as its toxicity.

Pharmacokinetics

Research has shown that this compound is rapidly absorbed in vivo, although its absorption is relatively poor. A study on the pharmacokinetics of this compound compared to other alkaloids like aconitine and benzoylthis compound revealed the following key parameters:

| Parameter | This compound (ACN) | Aconitine (AC) | Benzoylthis compound (BAC) |

|---|---|---|---|

| Tmax (h) | 0.31 ± 0.17 | 0.31 ± 0.17 | 0.31 ± 0.17 |

| Cmax (ng/mL) | 4.29 | 10.99 | 3.99 |

| Half-life (t1/2) (h) | 3.32 | 1.41 | 9.49 |

These results indicate that while this compound is absorbed quickly, its peak concentration is lower than that of aconitine, suggesting differences in bioavailability and metabolic stability .

This compound exerts its effects primarily through modulation of ion channels and neurotransmitter systems:

- Sodium Channel Modulation : this compound has been shown to activate voltage-gated sodium channels, leading to increased intracellular sodium levels and potential excitotoxicity in neurons . This mechanism underlies both its therapeutic effects and toxicity.

- Neurotransmitter Release : At low concentrations, this compound enhances presynaptic acetylcholine release, which can improve muscle contraction. However, at higher concentrations, it inhibits synaptic transmission by prolonging sodium channel opening .

- Cardiovascular Effects : this compound can induce bradycardia and hypotension through central nervous system pathways and direct myocardial effects. It has been implicated in various arrhythmias due to its influence on cardiac ion channels .

Therapeutic Potential

Despite its toxicity, this compound has potential therapeutic applications:

- Cardiac Function Enhancement : Some studies suggest that this compound may improve cardiac function by modulating ion channel activity .

- Anti-inflammatory Effects : There is emerging evidence that aconitine derivatives may exert anti-inflammatory effects, which could be beneficial in treating conditions like systemic lupus erythematosus .

Case Studies

Several case reports highlight the dual nature of this compound's effects:

- Intentional Overdose : One case involved a patient who experienced severe cardiovascular instability after an intentional overdose of aconite-containing herbal medicine. The patient exhibited bradycardia and hypotension but was successfully treated with supportive care .

- Accidental Poisoning : Another report documented two individuals who suffered from acute poisoning after consuming herbal preparations containing aconite. They presented with wide complex tachycardia and required intensive care management .

Safety and Toxicity

The toxicity of this compound is a significant concern due to its narrow therapeutic window:

- Symptoms of Toxicity : Common symptoms include gastrointestinal distress, cardiovascular instability, and neurological impairment due to sodium channel blockade .

- Management Strategies : Treatment typically involves supportive care, including monitoring cardiac function and administering medications to stabilize heart rhythm.

属性

IUPAC Name |

11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO9/c1-6-26-9-22(10-32-2)12(27)7-13(33-3)24-11-8-23(30)19(28)14(11)25(31,20(29)21(23)35-5)15(18(24)26)16(34-4)17(22)24/h11-21,27-31H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMGCPHFHQGPIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871718 | |

| Record name | 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,8,13,14,15-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。